

# Introduction: The Strategic Utility of a Bifunctional Reagent

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## Compound of Interest

Compound Name: 4-bromobutyl Nitrate

CAS No.: 146563-40-8

Cat. No.: B117501

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In the landscape of modern drug design, the pursuit of molecules with enhanced therapeutic profiles, improved safety, and multi-target engagement is paramount. **4-Bromobutyl nitrate** ( $C_4H_8BrNO_3$ ) has emerged as a valuable and versatile chemical intermediate, primarily due to its bifunctional nature.<sup>[1]</sup> Its structure uniquely combines a reactive alkyl bromide with a nitric oxide (NO)-donating nitrate ester, enabling its dual application as both a linker and a carrier of a key biological signaling molecule.<sup>[1]</sup> This guide provides a detailed overview of the synthesis, properties, and core applications of **4-bromobutyl nitrate** for researchers and scientists in medicinal chemistry and drug development. It serves as an intermediate in the synthesis of important pharmaceuticals, such as Latanoprostene bunod, which is used to treat increased intraocular pressure.<sup>[1][2][3]</sup>

## Physicochemical Properties and Characterization

**4-Bromobutyl nitrate** is a pale yellow, thermally unstable oily liquid.<sup>[2][4]</sup> A comprehensive understanding of its properties is essential for its proper handling, storage, and application in synthesis.

Table 1: Physicochemical Properties of **4-Bromobutyl Nitrate**

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>8</sub> BrNO <sub>3</sub>	[5][6]
Molecular Weight	198.02 g/mol	[2][5]
CAS Number	146563-40-8	[2][5][6]
Appearance	Pale Yellow Oil	[2]
Boiling Point	220.0 ± 23.0 °C (Predicted)	[2]
Density	1.560 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Solubility	Slightly soluble in Chloroform and Methanol	[2]
Storage	Refrigerator, under inert atmosphere	[2]

## Structural Elucidation

Confirming the identity and purity of synthesized **4-bromobutyl nitrate** is critical. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.[1]

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's hydrogen framework. It is expected to show distinct signals for the methylene protons adjacent to the bromide (-CH<sub>2</sub>-Br), the nitrate ester (-CH<sub>2</sub>-ONO<sub>2</sub>), and the two central methylene groups (-CH<sub>2</sub>-CH<sub>2</sub>-).
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, confirming the presence of four unique carbon environments.
- FTIR Spectroscopy: This technique is crucial for identifying the key functional groups. The most significant absorption bands are the asymmetric (~1640 cm<sup>-1</sup>) and symmetric (~1280 cm<sup>-1</sup>) stretching vibrations of the nitrate ester group (-ONO<sub>2</sub>), providing definitive evidence of successful nitration.[1]

## Synthesis and Purification Protocol

The most common method for preparing **4-bromobutyl nitrate** is the direct nitration of 4-bromo-1-butanol using a sulfonitric mixture (a mixture of nitric and sulfuric acids).[1][2][4]

**⚠ WARNING:** This reaction is potentially explosive due to the risk of a sudden increase in temperature and gas production, especially at a large scale.[2][3][4] It must be performed with extreme caution in a well-ventilated fume hood, behind a blast shield, and with strict temperature control.

## Protocol 1: Synthesis of 4-Bromobutyl Nitrate

Objective: To synthesize **4-bromobutyl nitrate** from 4-bromo-1-butanol.

Materials:

- 4-Bromo-1-butanol
- Fuming Nitric Acid ( $\geq 90\%$ )
- Sulfuric Acid (98%)
- Dichloromethane (DCM)
- Deionized Water (ice-cold)
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath, separatory funnel, rotary evaporator.

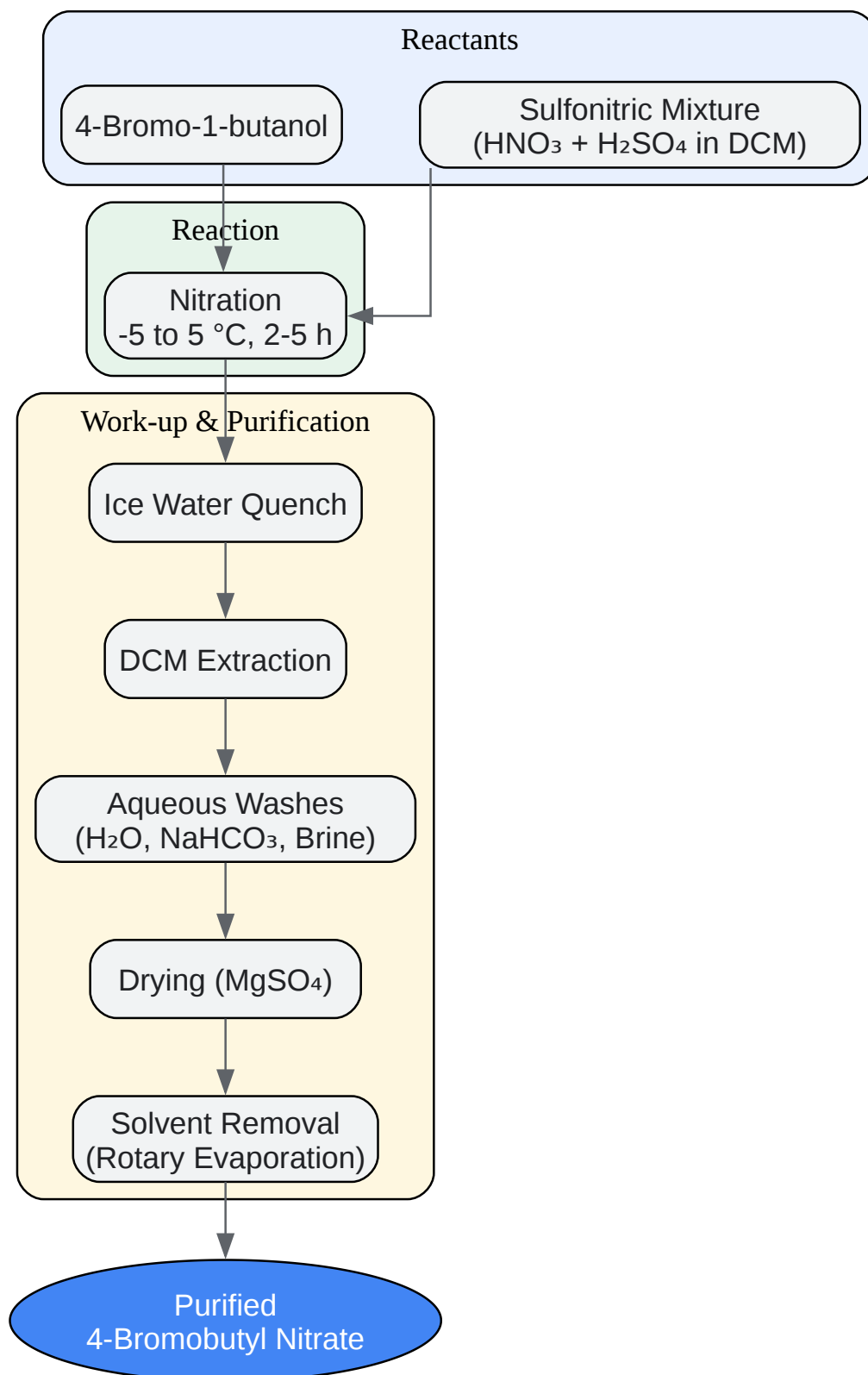
Procedure:

- Preparation of Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add dichloromethane. Cool the flask to  $-5\text{ }^\circ\text{C}$  using an ice-salt bath.

- Slowly add 98% sulfuric acid (2.0 eq.) to the DCM.
- With vigorous stirring, add fuming nitric acid (2.0 eq.) dropwise to the sulfuric acid/DCM mixture, ensuring the internal temperature is strictly maintained between -5 °C and 5 °C.[4] This exothermic step requires slow addition to prevent a runaway reaction. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ), which is the active nitrating species.
- Nitration Reaction: Once the sulfonitric mixture is prepared and stable at -5 °C, add 4-bromo-1-butanol (1.0 eq.) dropwise via the dropping funnel. The addition rate must be carefully controlled to keep the temperature below 5 °C.[4]
- After the addition is complete, allow the reaction mixture to stir at -5 to 5 °C for 2-5 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Quenching: Very slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of ice and water (approx. 10 volumes).[4] This step quenches the reaction and must be done cautiously to manage the exothermic release of heat. Ensure the temperature of the quench mixture remains below 5 °C.[4]
- Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the lower organic (DCM) layer. Extract the aqueous layer again with DCM.[4]
- Washing: Combine the organic extracts. Wash sequentially with:
  - Cold deionized water
  - Saturated sodium bicarbonate solution (to neutralize residual acids) until the aqueous layer is neutral or slightly basic (pH 6-7).[4]
  - Brine (to remove bulk water).[4]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid high temperatures.

- Purification and Storage: The resulting crude **4-bromobutyl nitrate** (typically a pale yellow oil with ~96% yield) can be used directly or purified further if necessary.[4] Due to its thermal instability, high-vacuum distillation is generally avoided. Store the purified product under an inert atmosphere in a refrigerator.[2]

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-bromobutyl nitrate**.

## Applications in Medicinal Chemistry

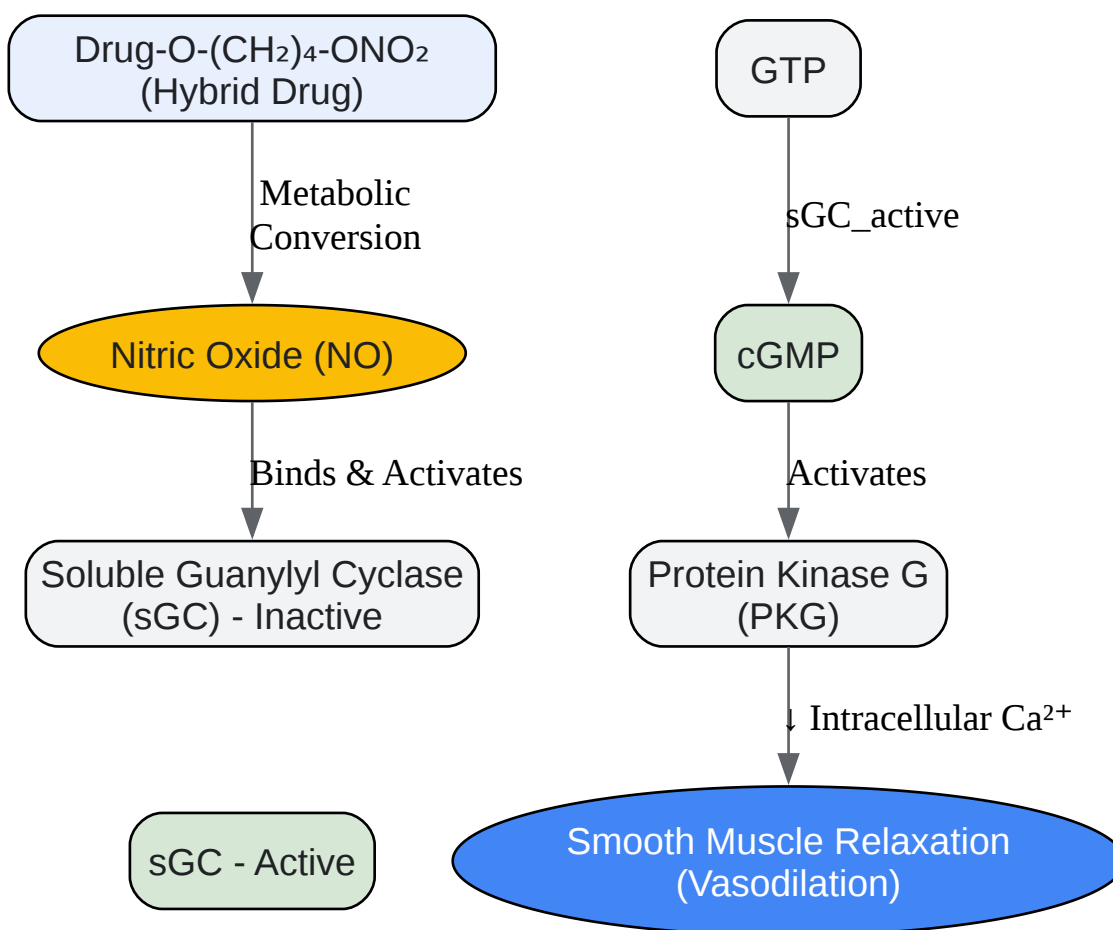
The dual functionality of **4-bromobutyl nitrate** makes it a powerful tool for drug design, primarily as a nitric oxide donor and a linker for creating hybrid drugs.[1]

### As a Nitric Oxide (NO)-Donating Moiety

Organic nitrates serve as prodrugs that release nitric oxide (NO) in vivo.[7] NO is a critical signaling molecule that activates soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP).[8] This cascade results in smooth muscle relaxation, vasodilation, and reduced platelet aggregation.[1][8] These effects are foundational to the use of nitrates in treating cardiovascular conditions like angina.[1]

By incorporating the **4-bromobutyl nitrate** scaffold (or its derivatives) into other drug molecules, medicinal chemists can impart NO-mediated biological activity to the parent drug. This strategy is used to develop novel therapeutics for cardiovascular diseases, inflammatory conditions, and neurodegenerative disorders.

## Mechanism of NO Release and Signaling Pathway



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Caption: NO release from an alkyl nitrate and the cGMP signaling pathway.

## As a Bifunctional Linker in Hybrid Drug Design

A "hybrid drug" is a single chemical entity composed of two or more pharmacophores joined by a linker, designed to act on multiple biological targets.[9][10] **4-Bromobutyl nitrate** is an ideal reagent for this strategy. The alkyl bromide provides a reactive handle for covalent attachment to a parent drug (often via a carboxylate, phenoxide, or amine group), while the nitrate ester provides the NO-donating function.[1][4]

This approach has been successfully used to create NO-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs).[11] Standard NSAIDs can cause gastrointestinal side effects, partly by inhibiting the production of protective prostaglandins. The co-release of NO from an NO-NSAID hybrid can counteract this toxicity by improving mucosal blood flow and enhancing mucus production, thus protecting the GI tract.

## Protocol 2: Synthesis of a Model Hybrid Drug (4-(Nitrooxy)butyl Ester of an NSAID)

Objective: To synthesize a 4-(nitrooxy)butyl ester of a carboxylic acid-containing drug (e.g., Naproxen, Ferulic Acid) using **4-bromobutyl nitrate**.<sup>[2][4]</sup>

Materials:

- Parent drug with a carboxylic acid (e.g., Naproxen)
- **4-Bromobutyl Nitrate**
- Potassium Carbonate ( $K_2CO_3$ ) or similar non-nucleophilic base
- N,N-Dimethylformamide (DMF) or Acetonitrile
- Ethyl Acetate, Hexanes
- Deionized Water
- Brine
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )

Procedure:

- **Salification of Parent Drug:** In a round-bottom flask, dissolve the parent drug (1.0 eq.) in DMF. Add potassium carbonate (1.5 eq.) and stir the suspension at room temperature for 30-60 minutes. This step deprotonates the carboxylic acid to form a carboxylate salt, which is a much more effective nucleophile.
- **Nucleophilic Substitution:** Add a solution of **4-bromobutyl nitrate** (1.2 eq.) in a small amount of DMF to the flask.
- Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed. The carboxylate anion displaces the bromide ion on **4-bromobutyl nitrate** in a classic  $S_N2$  reaction, forming the desired ester linkage.<sup>[1]</sup>

- **Work-up:** Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate.
- **Washing:** Combine the organic extracts and wash sequentially with deionized water and brine to remove DMF and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and remove the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure hybrid molecule.
- **Characterization:** Confirm the structure and purity of the final product using NMR, IR, Mass Spectrometry, and HPLC.

## Safety and Handling

**4-Bromobutyl nitrate** is a hazardous compound and must be handled with appropriate precautions.

- **Hazards:** Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[5][12]</sup> It is a thermally unstable liquid.<sup>[2][4]</sup>
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.<sup>[12][13]</sup> All manipulations should be performed in a well-ventilated chemical fume hood.<sup>[12]</sup>
- **Handling:** Avoid contact with skin, eyes, and clothing.<sup>[13]</sup> Prevent the formation of aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.<sup>[12]</sup>
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place, typically in a refrigerator.<sup>[2][12]</sup> Store away from incompatible materials.
- **Disposal:** Dispose of waste materials through a licensed professional waste disposal service in accordance with local regulations.<sup>[12][14]</sup>

## Conclusion and Future Outlook

**4-Bromobutyl nitrate** is a key building block in medicinal chemistry, offering a straightforward route to novel NO-donating drugs and multi-target hybrid molecules. Its bifunctional character allows for the strategic combination of different pharmacophores, paving the way for the development of drugs with improved efficacy and reduced side effects. As our understanding of the therapeutic potential of nitric oxide continues to grow, the demand for versatile NO-donating scaffolds like **4-bromobutyl nitrate** is likely to increase, ensuring its continued relevance in the design and synthesis of next-generation therapeutics.[1]

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